molecular formula C16H13N3O B6640015 1,3-Diphenyl-1H-pyrazole-5-carboxamide

1,3-Diphenyl-1H-pyrazole-5-carboxamide

Cat. No.: B6640015
M. Wt: 263.29 g/mol
InChI Key: PXDSSRCKIABPMM-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N3O and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Pyrazolyl Compounds : Shaabani et al. (2009) discussed a method to produce pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, which are structurally related to 1,3-Diphenyl-1H-pyrazole-5-carboxamide. This process involves a one-pot reaction yielding these compounds under mild conditions, highlighting their potential for efficient synthesis in organic chemistry (Shaabani et al., 2009).

  • Formation of Novel Carboxamides and Carboxylates : In a study by Yıldırım et al. (2010), 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride was reacted with various hydroxylamines and carbazates to form a range of N-substituted and N,N-disubstituted carboxamides and carboxylates. This research showcases the versatility of pyrazole derivatives in creating diverse molecular structures (Yıldırım & Korkusuz, 2010).

Biological Activities

  • Antimicrobial Activities : Research conducted by Şahan et al. (2013) on the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives demonstrated their potential antimicrobial activities. They tested these compounds against various bacteria and yeasts, revealing significant activity, especially for N,N-Dimethylhydrazide derivatives (Şahan et al., 2013).

  • Enzyme Inhibition for Therapeutic Applications : A study by Cetin et al. (2021) explored the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase by thiophene-based pyrazole compounds. These findings indicate the potential of pyrazole derivatives in developing treatments for diseases associated with enzyme dysregulation, like Alzheimer's (Cetin et al., 2021).

  • Antitumor and Antituberculosis Activities : Palanisamy and Kumaresan (2013) synthesized a series of pyrazole-3-carboxamides and evaluated their antibacterial, antifungal, antitumor, and antituberculosis activities. Their findings suggest these compounds' potential in developing novel therapeutics for a range of diseases, including cancer and tuberculosis (Palanisamy & Kumaresan, 2013).

Properties

IUPAC Name

2,5-diphenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-16(20)15-11-14(12-7-3-1-4-8-12)18-19(15)13-9-5-2-6-10-13/h1-11H,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDSSRCKIABPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.